N-Cbz-beta-phenyl-D-phenylalanine
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Overview
Description
D-Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is a small molecule and is considered to be an experimental compound . It is distributed to the various tissues of the body via the systemic circulation .
Synthesis Analysis
The synthesis of D-Phenylalanine involves several steps, including the conversion of L-phenylalanine to D-phenylalanine . A detailed synthesis process can be found in the supporting materials for a large-scale synthesis of a substituted D-Phenylalanine using asymmetric hydrogenation .Molecular Structure Analysis
The molecular structure of D-Phenylalanine consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .Chemical Reactions Analysis
Phenylalanine is involved in several chemical reactions in the body. It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .Physical and Chemical Properties Analysis
Phenylalanine has a melting point of 270-275 °C and is soluble in water at 27 g/L (20 °C). Its pKa is 1.83 and pKb is 9.13 . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .Mechanism of Action
Safety and Hazards
Future Directions
Phenylalanine has been studied for its potential benefits in treating certain medical conditions. Some research indicates that taking phenylalanine supplements alongside ultraviolet (UV) light treatment may improve skin pigmentation in individuals with vitiligo . It has also been suggested that Phenylalanine could be helpful in treating depression, as this amino acid stimulates the production of brain chemicals like dopamine and norepinephrine .
Properties
IUPAC Name |
(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXDTIGARAROZ-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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